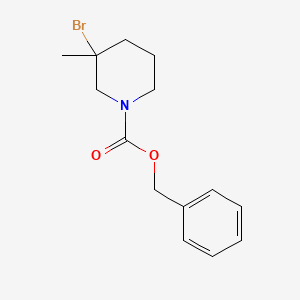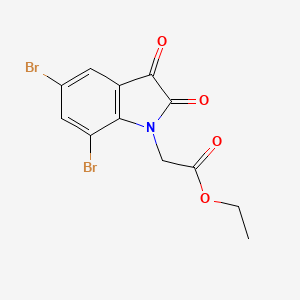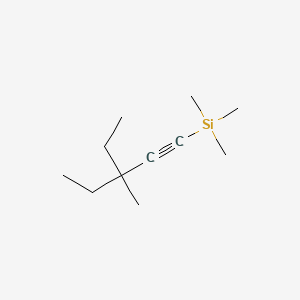
2,2-Dimethylpentanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpentanedial is an organic compound with the molecular formula C7H12O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
[ \text{2,2-Dimethylpentane} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation of 2,2-dimethylpentane using metal catalysts such as platinum or palladium. This process allows for the continuous production of the compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpentanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms in the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethylpentanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2-dimethylpentanedial involves its reactivity with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to potential biological effects. The compound’s reactivity is influenced by the electronic and steric properties of the dimethyl groups, which can affect its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde functional groups.
2,2-Dimethylpentanol: An alcohol derivative with similar structural features but different reactivity.
2,2-Dimethylpentanoic Acid: A carboxylic acid derivative with similar structural features but different chemical properties.
Uniqueness
2,2-Dimethylpentanedial is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential applications compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Propriétés
Numéro CAS |
63064-09-5 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2,2-dimethylpentanedial |
InChI |
InChI=1S/C7H12O2/c1-7(2,6-9)4-3-5-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
VGXVOFKVMRTZLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)
![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)




![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)



![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)

